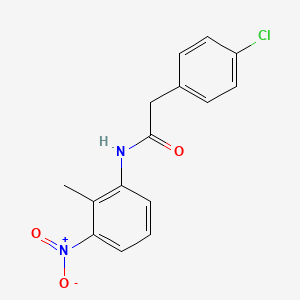![molecular formula C15H13ClN2O2 B5694953 N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
N-[2-(acetylamino)phenyl]-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-3-chlorobenzamide, also known as Boc-3-Cl-Phg-NH2, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of N-[2-(acetylamino)phenyl]-3-chlorobenzamide involves the inhibition of the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(acetylamino)phenyl]-3-chlorobenzamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. This compound may also have potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is the need for further research to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(acetylamino)phenyl]-3-chlorobenzamide. One direction is to further explore its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesemethoden
N-[2-(acetylamino)phenyl]-3-chlorobenzamide can be synthesized using various methods. One of the methods involves the reaction of 2-aminobenzophenone with acetic anhydride and phosphorus pentachloride to obtain N-acetyl-2-aminobenzophenone. This compound is then reacted with 3-chlorobenzoyl chloride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(acetylamino)phenyl]-3-chlorobenzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-7-2-3-8-14(13)18-15(20)11-5-4-6-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLYNTBBVQOFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)


![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)



![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)
